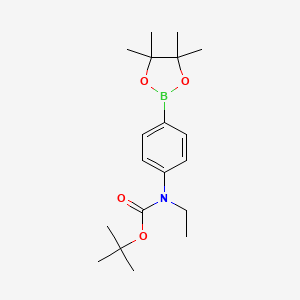tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
CAS No.:
Cat. No.: VC17878503
Molecular Formula: C19H30BNO4
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H30BNO4 |
|---|---|
| Molecular Weight | 347.3 g/mol |
| IUPAC Name | tert-butyl N-ethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
| Standard InChI | InChI=1S/C19H30BNO4/c1-9-21(16(22)23-17(2,3)4)15-12-10-14(11-13-15)20-24-18(5,6)19(7,8)25-20/h10-13H,9H2,1-8H3 |
| Standard InChI Key | JPRGQWFSUXUSAE-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CC)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate belongs to the carbamate class of compounds, characterized by a –O–(C=O)–N< moiety. Its structure integrates a tert-butyl group, an ethyl carbamate chain, and a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This boron-containing heterocycle is a hallmark of Suzuki-Miyaura cross-coupling precursors, enabling aryl-aryl bond formation in synthetic chemistry.
The molecular formula, C<sub>19</sub>H<sub>30</sub>BNO<sub>4</sub>, aligns closely with analogues such as (S)-tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate (CAS 1171897-03-2), which shares the dioxaborolane and carbamate motifs but differs in the ethyl linkage . The tert-butyl group enhances steric bulk, potentially influencing solubility and crystallization behavior, while the boron atom facilitates coordination chemistry.
Comparative Structural Analysis
Table 1 contrasts key structural features of tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate with related compounds:
The absence of a fluorine atom or sulfonamide group distinguishes the target compound from analogues in and, potentially altering electronic properties and reactivity.
Synthetic Methodologies
General Synthesis of Carbamate-Boronates
The synthesis of carbamate-functionalized boronic esters typically proceeds via multi-step routes:
-
Introduction of the Boron Moiety: Aryl halides undergo Miyaura borylation using bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) in the presence of palladium catalysts.
-
Carbamate Formation: Subsequent reaction with chloroformate derivatives (e.g., ethyl chloroformate) in the presence of a base yields the carbamate .
For tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, the tert-butyl group likely originates from Boc (tert-butoxycarbonyl) protection strategies, which are hydrolytically stable under basic conditions .
Optimization Challenges
Key challenges in synthesizing such compounds include:
-
Steric Hindrance: The tert-butyl group may impede reaction kinetics during borylation or carbamate formation.
-
Boron Stability: The dioxaborolane ring requires anhydrous conditions to prevent hydrolysis to boronic acid.
Phase-transfer catalysts, such as tetrabutylammonium bromide, have been employed in analogous syntheses to enhance yields.
Physicochemical Properties
Solubility and Partition Coefficients
While experimental data for the target compound is unavailable, analogues provide predictive insights:
-
(S)-tert-Butyl (1-(4-(dioxaborolane)phenyl)ethyl)carbamate exhibits a log P (octanol-water partition coefficient) of 3.81, indicating moderate lipophilicity .
-
Aqueous solubility for similar compounds ranges from 0.00157–0.0232 mg/mL, classifying them as moderately soluble .
The ethyl carbamate chain in the target compound may marginally increase hydrophilicity compared to tert-butyl variants, though this requires experimental validation.
Thermal and Crystallographic Behavior
Carbamate boronic esters typically exhibit melting points between 80–150°C, with crystallization tendencies influenced by substituent symmetry. The tert-butyl group likely elevates the melting point due to enhanced crystal packing efficiency.
Reactivity and Applications
Cross-Coupling Reactions
The dioxaborolane moiety enables participation in Suzuki-Miyaura reactions, forming biaryl structures essential in pharmaceutical intermediates. For example, tert-Butyl (4-fluoro-3-(dioxaborolane)phenyl)carbamate undergoes palladium-catalyzed coupling with aryl halides at 60–80°C.
Future Research Directions
-
Catalytic Applications: Explore asymmetric synthesis using chiral tert-butyl carbamate derivatives.
-
Therapeutic Screening: Evaluate kinase inhibition activity in vitro.
-
Material Science: Investigate self-assembly properties for boron-doped polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume